

Commercial Suppliers and Technical Guide for Iohexol-d5 in Research

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Compound of Interest

Compound Name: Iohexol-d5

Cat. No.: B562834

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical specifications of **Iohexol-d5**, a deuterated internal standard crucial for accurate quantification of the X-ray contrast agent Iohexol. The primary application of **Iohexol-d5** is in the precise measurement of Glomerular Filtration Rate (GFR), a key indicator of renal function, which is of paramount importance in clinical research and drug development. This document details the commercial suppliers, technical data, and relevant experimental protocols for the utilization of **Iohexol-d5**.

Commercial Availability of Iohexol-d5

Iohexol-d5 is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. The selection of a supplier may depend on factors such as purity requirements, available pack sizes, and lot-specific analytical data.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Pack Sizes
Santa Cruz Biotechnology	928623-33-0	C ₁₉ H ₂₁ D ₅ I ₃ N ₃ O ₉	826.17	Lot-specific	1 mg, 5 mg
MedChemExpress	928623-33-0	C ₁₉ H ₂₁ D ₅ I ₃ N ₃ O ₉	826.17	≥99.97% (Isotopic Purity)	1 mg, 5 mg, 10 mg
Cayman Chemical	928623-33-0	C ₁₉ H ₂₁ D ₅ I ₃ N ₃ O ₉	826.2	≥99% deuterated forms (d ₁ -d ₅)	1 mg
Artis Standards	928623-33-0	C ₁₉ H ₂₁ D ₅ I ₃ N ₃ O ₉	826.17	>95% (By HPLC)	Inquire
US Biological Life Sciences	928623-33-0	C ₁₉ H ₂₁ D ₅ I ₃ N ₃ O ₉	826.17	>95%	1 mg

Technical Data and Specifications

The stability and solubility of **lohexol-d5** are critical considerations for its use as an internal standard in quantitative assays.

Parameter	MedChemExpress	Cayman Chemical
Appearance	White to off-white solid	A solid
Storage (Powder)	-20°C for 3 years	-20°C
Storage (in Solvent)	-80°C for 6 months, -20°C for 1 month	≥ 4 years at -20°C
Solubility	DMSO: 50 mg/mL	Methanol: slightly soluble, Water: slightly soluble

Experimental Protocols

The primary application of **iohexol-d5** is as an internal standard for the quantification of iohexol in biological matrices, most commonly for the determination of GFR.

Protocol for Glomerular Filtration Rate (GFR) Measurement using Iohexol

This protocol outlines the clinical procedure for GFR determination using iohexol plasma clearance.

1. Patient Preparation:

- Patients should be well-hydrated.
- A baseline blood sample is collected before iohexol administration to check for interfering substances.[\[1\]](#)

2. Iohexol Administration:

- A precise dose of iohexol (e.g., 5 mL of Omnipaque™ 300 mg I/mL) is administered intravenously.[\[1\]](#)[\[2\]](#) The exact dose can be verified by weighing the syringe before and after injection.

3. Blood Sampling:

- The timing of blood sample collection is crucial and depends on the estimated GFR (eGFR).[\[2\]](#)
 - For patients with $\text{eGFR} > 40 \text{ mL/min/1.73m}^2$, blood samples are typically collected at 120, 150, 180, 210, and 240 minutes post-injection.[\[2\]](#)
 - For patients with $\text{eGFR} \leq 40 \text{ mL/min/1.73m}^2$, a more extended sampling schedule is used, for example, at 120, 180, 240, 300, 360, 420, and 480 minutes.[\[2\]](#)
- For accurate GFR determination in patients with severely reduced renal function, later sampling times (up to 72 hours) may be necessary.[\[1\]](#)

4. Sample Handling:

- Blood samples are collected in appropriate tubes (e.g., serum or heparinized plasma).
- Plasma or serum is separated by centrifugation and stored frozen at -20°C or lower until analysis.

Protocol for Iohexol Quantification by LC-MS/MS using Iohexol-d5 Internal Standard

This protocol details the analytical procedure for measuring iohexol concentrations in plasma or serum samples.

1. Preparation of Internal Standard Stock Solution:

- Accurately weigh a known amount of **iohexol-d5** and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.

2. Sample Preparation (Protein Precipitation):

- To 50 µL of patient serum/plasma, add a specific volume of the **iohexol-d5** internal standard solution.[\[3\]](#)
- Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the sample volume.[\[3\]](#)
- Vortex the samples to ensure thorough mixing and complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.[\[4\]](#)
- Transfer the supernatant to a clean tube. The supernatant can be dried under a stream of nitrogen and reconstituted in the mobile phase or diluted further before injection into the LC-MS/MS system.[\[3\]](#)

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

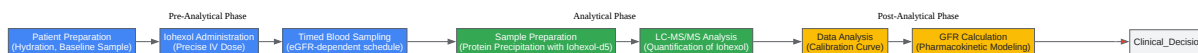
- Column: A C8 or C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
- Flow Rate: Typically in the range of 0.3-0.6 mL/min.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive mode is generally used.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
 - MRM Transition for Iohexol: m/z 821.9 → 803.9 (quantifier) and other confirmatory transitions.
 - MRM Transition for **Iohexol-d5**: m/z 827.0 → 809.0 (or other appropriate fragment depending on the deuteration pattern).

4. Data Analysis and GFR Calculation:

- A calibration curve is generated by plotting the ratio of the peak area of Iohexol to the peak area of **Iohexol-d5** against the concentration of Iohexol standards.
- The concentration of Iohexol in the patient samples is determined from the calibration curve.
- The GFR is calculated from the Iohexol concentrations at the different time points using a one- or two-compartment pharmacokinetic model. The area under the plasma concentration-time curve (AUC) is used to calculate the clearance of Iohexol, which represents the GFR.^[2]

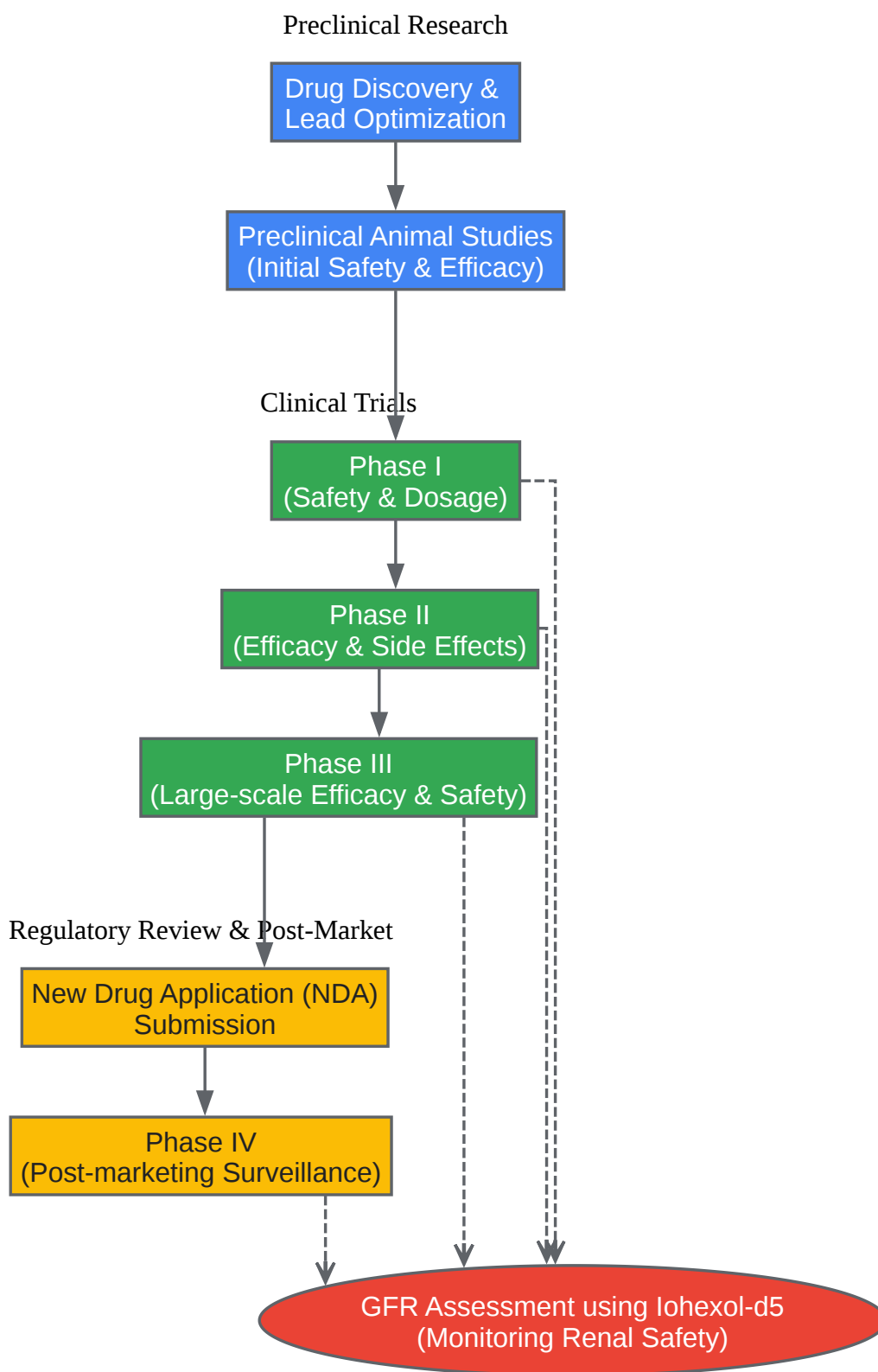
Visualizations

The following diagrams illustrate the key workflows involving the use of **Iohexol-d5** for GFR measurement and its relevance in the drug development process.



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Caption: Workflow for GFR measurement using iohexol and LC-MS/MS with **iohexol-d5**.



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Caption: The role of GFR assessment in the drug development process.

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